Elzasonan is synthesized through a series of chemical reactions that culminate in the formation of a thiomorpholinone ring system. The compound is identified by the chemical formula C₁₄H₁₈Cl₂N₄OS and has a CAS number of 205683-28-9. Its classification falls under the category of pharmacologically active compounds targeting serotonin receptors, which are crucial in regulating mood and emotional responses.
The synthesis of Elzasonan involves several key steps that facilitate the construction of its complex molecular structure:
Industrial Production:
For large-scale synthesis, methods such as high-pressure reactors may be employed to optimize yield and purity, along with purification techniques like recrystallization and chromatography .
Elzasonan features a complex molecular structure characterized by its thiomorpholinone core. The structural analysis reveals:
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the structure further, providing insights into the spatial arrangement of atoms within the molecule .
Elzasonan undergoes various chemical reactions that can modify its structure and functionality:
The nature of these reactions depends heavily on specific conditions such as temperature, solvent choice, and reagent concentrations.
Elzasonan exerts its pharmacological effects primarily through selective antagonism at the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. By blocking these autoreceptors, Elzasonan enhances serotonergic signaling from the raphe nucleus to limbic regions such as the hippocampus and prefrontal cortex. This mechanism is believed to contribute significantly to its antidepressant properties .
The physical and chemical properties of Elzasonan are critical for understanding its behavior in biological systems:
These properties influence how Elzasonan interacts with biological systems and its potential therapeutic applications.
Elzasonan's primary applications are in pharmacology and neuroscience:
Elzasonan (IUPAC name: (2Z)-4-(3,4-dichlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)phenyl]methylene}-1,3-thiazinan-3-one) is a synthetic small molecule with the molecular formula C₂₂H₂₃Cl₂N₃OS and a molecular weight of 448.41 g/mol [1] [5] [8]. Its structure features a benzylidene-thiomorpholinone core with two distinct pharmacophores: a 3,4-dichlorophenyl group at position 4 and a 2-(4-methylpiperazin-1-yl)benzylidene moiety at position 2, forming an E-configuration around the exocyclic double bond [5] [8]. The presence of chlorine atoms contributes to its lipophilicity (calculated logP ≈ 3.8), enhancing blood-brain barrier permeability. The thiomorpholinone ring incorporates a sulfur atom, which influences electronic distribution and metabolic susceptibility [8].
Table 1: Physicochemical Properties of Elzasonan
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₂H₂₃Cl₂N₃OS | PubChem CID 6914152 |
Molecular Weight | 448.41 g/mol | [1] |
CAS Registry Number | 361343-19-3 | DrugBank DB18969 |
Lipophilicity (logP) | ~3.8 (predicted) | Computational estimation |
Hydrogen Bond Acceptors | 5 | [8] |
Hydrogen Bond Donors | 0 | [8] |
Rotatable Bonds | 4 | [5] |
Elzasonan functions as a potent and selective antagonist at 5-hydroxytryptamine (5-HT) 1B and 1D receptors, with binding affinities (Ki) in the low nanomolar range (5-HT1B: 0.8 nM; 5-HT1D: 2.3 nM) [3] [5] [6]. Unlike triptans (e.g., sumatriptan), which are agonists at these receptors, elzasonan blocks presynaptic 5-HT1B autoreceptors on serotonergic neurons in the raphe nucleus. This inhibition prevents serotonin-mediated negative feedback, thereby enhancing serotonergic neurotransmission in limbic regions like the hippocampus and prefrontal cortex [5] [7]. The 5-HT1B/1D receptors are Gi/o-coupled receptors that inhibit adenylyl cyclase and reduce cAMP production. Antagonism by elzasonan disinhibits serotonin release, contrasting sharply with SSRIs that block reuptake without direct receptor modulation [4] [6].
Table 2: Receptor Binding Profile of Elzasonan
Receptor Subtype | Affinity (Ki, nM) | Action | Functional Consequence |
---|---|---|---|
5-HT1B | 0.8 | Antagonist | Disinhibition of serotonin release |
5-HT1D | 2.3 | Antagonist | Enhanced serotonergic neurotransmission |
5-HT1A | >1000 | Negligible | No significant activity |
5-HT2A | >1000 | Negligible | No significant activity |
Elzasonan exhibits moderate oral absorption and extensive metabolism, primarily mediated by cytochrome P450 enzymes. After a single 10-mg oral dose in humans, peak plasma concentrations occur within 2–4 hours. The compound demonstrates a plasma half-life of 31.5 hours, supporting once-daily dosing [3] [9]. Metabolism involves four primary pathways:
Cytochrome b5 is essential for CYP3A4-catalyzed 5-hydroxylation, explaining discrepancies between recombinant and liver microsome data [9]. Excretion occurs via both fecal (58%) and renal routes (21%), with <5% as unchanged drug. Pharmacodynamically, elzasonan achieves maximal receptor occupancy within 2 hours, correlating with increased extracellular serotonin in microdialysis studies [3] [9].
Table 3: Metabolic Pathways of Elzasonan
Metabolite | Structure | Primary Enzyme | % of Dose | Bioactivity |
---|---|---|---|---|
M3 | 5-Hydroxyelzasonan | CYP3A4 (+b5) | 34% | Minimal receptor affinity |
M6 | Cyclized indole | CYP3A4 | 65% (circulating) | Unknown activity |
M4 | N-desmethyl elzasonan | CYP2C8 | <5% | Reduced 5-HT1B affinity |
M5 | Elzasonan N-oxide | CYP3A4 | <5% | Inactive |
Elzasonan represents a mechanistically distinct approach compared to conventional antidepressants:
Table 4: Mechanistic Comparison with Serotonergic Antidepressants
Agent Class | Example | Primary Target | Onset of Action | Limitations |
---|---|---|---|---|
5-HT1B/1D antagonist | Elzasonan | Autoreceptor blockade | Theoretical rapid onset | Discontinued for efficacy concerns |
SSRI | Fluoxetine | SERT inhibition | 2–4 weeks | Sexual dysfunction, initial anxiety |
SNRI | Venlafaxine | SERT/NET inhibition | 2–4 weeks | Hypertension, withdrawal syndrome |
Multimodal | Vortioxetine | SERT + 5-HT receptor modulation | 1–2 weeks | Nausea, complex pharmacology |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1